molecular formula C18H18N2O3S2 B2782776 (E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 854002-56-5

(E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2782776
CAS No.: 854002-56-5
M. Wt: 374.47
InChI Key: PYCZSCOMVZGZHM-OQLLNIDSSA-N
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Description

(E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a synthetic hybrid molecule designed for antimicrobial discovery research, combining the indole and rhodanine (4-oxo-2-thioxothiazolidine) pharmacophores. This structural class has demonstrated significant potential in addressing multidrug-resistant bacterial and fungal pathogens[a citation:2] . These hybrids are a key focus in antibiotic development as they often exhibit potency superior to standard reference drugs like ampicillin and streptomycin, particularly against challenging Gram-positive bacteria such as Staphylococcus aureus (including Methicillin-Resistant S. aureus (MRSA) strains) and Gram-negative species like Pseudomonas aeruginosa and Escherichia coli . The mechanism of action for this class of compounds is under investigation, with molecular docking studies suggesting potential inhibition of bacterial cell wall synthesis enzymes, such as MurB in E. coli , and fungal CYP51 (lanosterol 14α-demethylase), which is critical for ergosterol biosynthesis . Beyond their primary antimicrobial profile, indole-rhodanine derivatives are investigated for their polypharmacological potential. Research on closely related analogs indicates possible secondary biological activities, including anti-inflammatory and anti-allergic properties, as evidenced by the modulation of immune biomarkers such as IgE, IL-2, and TNF-α in preclinical models . This reagent is provided exclusively for early-discovery research. Buyer is responsible for confirming product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(5E)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-6-14(17(22)23)20-16(21)15(25-18(20)24)9-11-10-19(2)13-8-5-4-7-12(11)13/h4-5,7-10,14H,3,6H2,1-2H3,(H,22,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCZSCOMVZGZHM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antibacterial and antifungal activities.

Key Findings:

  • Broad-spectrum Activity : The compound showed activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .
  • Comparison with Standard Antibiotics : In several assays, the compound's antibacterial activity surpassed that of traditional antibiotics like ampicillin and streptomycin .
  • Mechanism of Action : Molecular docking studies suggest that the compound may inhibit bacterial cell wall synthesis by targeting enzymes such as MurB, which is crucial for the formation of peptidoglycan layers in bacterial cells .

Table 1: Antimicrobial Activity Summary

Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus0.562.08
Escherichia coli3.697.38
Pseudomonas aeruginosa4.178.34

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines.

Key Findings:

  • In Vitro Studies : The compound demonstrated moderate cytotoxicity against human cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition .
  • Comparative Analysis : In comparative studies with established chemotherapeutics like doxorubicin, the compound exhibited lower cytotoxicity but still showed promise as a potential therapeutic agent due to its selective action on cancer cells .

Table 2: Cytotoxic Activity Summary

Cell LineIC50 (µM)
K56283.20
MCF7>100

Case Studies and Research Findings

Several studies have highlighted the compound's potential in clinical applications:

  • Antimicrobial Efficacy : A study reported that derivatives similar to the target compound inhibited biofilm formation in bacterial strains, which is critical for treating chronic infections .
  • Polypharmacological Potential : Research indicates that compounds with similar structures could act on multiple biological targets, suggesting their utility in treating complex diseases like cancer and infections simultaneously .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by a thioxothiazolidin core, which is significant for its biological activity. The IUPAC name indicates the presence of an indole moiety, which is known for its role in various biological processes.

Molecular Formula

  • C : 24
  • H : 23
  • N : 1
  • O : 6
  • S : 1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid. Research has demonstrated that derivatives exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study evaluating various derivatives showed that compounds with the thioxothiazolidin structure displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin and streptomycin, indicating superior efficacy.

CompoundBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound AStaphylococcus aureus0.0040.008
Compound BEscherichia coli0.030.06

Antifungal Activity

In addition to antibacterial properties, these compounds have demonstrated potent antifungal effects. For instance, a derivative showed MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Case Study: Antifungal Efficacy

The following table summarizes the antifungal activity against selected strains:

CompoundFungal Strain TestedMIC (mg/mL)
Compound CCandida albicans0.004
Compound DAspergillus fumigatus0.06

Antitumor Activity

Research has also indicated potential antitumor properties of thioxothiazolidin derivatives, with some compounds exhibiting cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes associated with tumor growth.

Case Study: Cytotoxicity Assay

A notable study reported that certain derivatives inhibited cell proliferation in breast cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics.

CompoundCancer Cell Line TestedIC50 (µM)
Compound EMCF-7 (Breast Cancer)5.0
Compound FHeLa (Cervical Cancer)10.0

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between these compounds and their biological targets. The binding affinity and interaction modes have been explored to understand how these compounds exert their effects at the molecular level.

Key Findings

  • Binding Affinity : Many derivatives exhibited strong binding affinities to target proteins involved in bacterial resistance and cancer progression.
  • Interaction Sites : Specific amino acid residues were identified as crucial for binding, which can guide further modifications for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the thiazolidinone core but differ in substituents and stereochemistry, leading to variations in activity and physicochemical properties:

Compound Name Core Structure Substituents Biological Activity Physicochemical Data Source
Target Compound Thiazolidinone (E)-1-methylindole, pentanoic acid Under investigation Not reported -
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Thiazolidinone (Z)-1-methylindole, 3-hydroxyphenyl Antibacterial, antifungal Not reported
(Z)-2-(5-(4-Hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid Thiazolidinone (Z)-4-hydroxybenzylidene, pentanoic acid Not reported MFCD00710945 (CAS)
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) Thiazolidinone Pyrazole, 4-methoxyphenyl, phenylpropanoic acid Not specified Mp 122–124°C, Yield: 48%
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) Thiazolidinone Quinazolinone-thioacetamide Not reported Synthetic intermediate

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity
  • Indole vs. Benzylidene/Pyrazole: Indole-containing compounds (e.g., target compound, 5b) exhibit notable antimicrobial activity, likely due to the indole moiety's ability to interact with hydrophobic enzyme pockets . Pyrazole derivatives (e.g., 13c) with electron-donating groups (4-methoxyphenyl) may enhance solubility but reduce membrane permeability compared to indole analogues .
Stereochemical and Geometric Isomerism
  • The (E) configuration in the target compound vs. (Z) in 5b and may alter binding affinity. For example, (Z)-isomers often exhibit stronger π-π stacking with aromatic residues in enzymes, whereas (E)-isomers may favor extended conformations for side-chain interactions.
Side-Chain Modifications
  • Pentanoic acid vs. Benzoic Acid/Propanoic Acid: The pentanoic acid chain in the target compound offers greater flexibility and lipophilicity than rigid benzoic acid derivatives (e.g., 5h in ), which could enhance tissue distribution but reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the critical steps and optimized reaction conditions for synthesizing (E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid?

  • Synthetic Route : The compound is synthesized via a condensation reaction between a substituted indole aldehyde and a thioxothiazolidinone precursor. Key steps include:

  • Aldehyde Preparation : Derivatization of 1-methyl-1H-indole-3-carbaldehyde.
  • Thiazolidinone Formation : Reaction of 2-thioxothiazolidin-4-one with the aldehyde in acetic acid under reflux (3–5 hours) using sodium acetate as a catalyst .
    • Optimization : Temperature (80–100°C), solvent choice (acetic acid or ethanol), and stoichiometric ratios (1:1.1 aldehyde-to-thiazolidinone) are critical to achieving yields >45% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Structural Characterization :

  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR to resolve indole aromatic protons (δ 7.0–8.5 ppm) and thiazolidinone methylene groups (δ 3.5–4.5 ppm) .
    • Purity Assessment :
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
  • TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane eluent) .

Q. How does the thioxothiazolidinone core influence the compound’s chemical reactivity?

  • Electrophilic Reactivity : The C=S and C=O groups enable nucleophilic substitution (e.g., with amines) or Michael addition reactions .
  • Tautomerism : The thioxo group (C=S) stabilizes keto-enol tautomers, affecting solubility and biological interactions .

Advanced Research Questions

Q. How can reaction yields be improved for structurally similar thiazolidinone derivatives?

  • Catalyst Screening : Sodium acetate (0.1–0.2 eq) in acetic acid enhances condensation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 5 hours under reflux) while maintaining yields .

Q. How should researchers resolve contradictory spectral data during structural elucidation?

  • Case Study : Unexpected NMR peaks may arise from residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) or rotamers.
  • Mitigation Strategies :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities .

Q. What in silico approaches predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or PPAR-γ) .
  • ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetics (e.g., logP >3 indicates high membrane permeability) .

Q. How can interference from byproducts (e.g., unreacted aldehyde) be minimized during synthesis?

  • Purification Methods :

  • Recrystallization : Use DMF/acetic acid (1:1) to isolate the product .
  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 30–70%) .

Q. What structural modifications to the indole or thiazolidinone moieties enhance bioactivity?

  • Indole Modifications :

  • Substitution at N1 : Methyl groups improve metabolic stability .
    • Thiazolidinone Modifications :
  • C5 Substituents : Electron-withdrawing groups (e.g., Cl) increase electrophilicity and enzyme inhibition .

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